molecular formula C14H12N2O3S B2479235 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 702664-38-8

3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2479235
CAS No.: 702664-38-8
M. Wt: 288.32
InChI Key: GIGANXXUWYRQAG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the thienopyrimidine core . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and cancer progression. By inhibiting these kinases, the compound can prevent the proliferation and differentiation of cancer cells . Additionally, it may interact with other molecular targets such as topoisomerases and tubulin, further contributing to its anticancer activity .

Comparison with Similar Compounds

3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-2-19-10-5-3-9(4-6-10)16-13(17)12-11(7-8-20-12)15-14(16)18/h3-8H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGANXXUWYRQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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